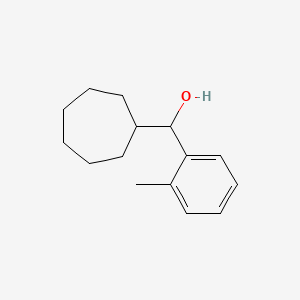

Cycloheptyl (2-methylphenyl)methanol

Description

Cycloheptyl (2-methylphenyl)methanol is a chiral secondary alcohol characterized by a cycloheptyl ring attached to a 2-methylphenyl group via a hydroxymethyl (-CH2OH) bridge. For instance, cyclohexylphenylmethanol () shares a similar scaffold but substitutes the seven-membered cycloheptyl ring with a six-membered cyclohexyl group. The cycloheptyl moiety may confer unique steric and electronic properties due to increased ring size and conformational flexibility compared to smaller cyclic systems .

Structurally, the compound can be synthesized via methods analogous to those for related alcohols, such as Grignard additions to ketones or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura for biphenyl derivatives, as seen in ).

Properties

IUPAC Name |

cycloheptyl-(2-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-8-6-7-11-14(12)15(16)13-9-4-2-3-5-10-13/h6-8,11,13,15-16H,2-5,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHNFRHWYZCWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (2-methylphenyl)methanol typically involves the reaction of cycloheptanone with 2-methylbenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

- Preparation of Grignard reagent: 2-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form 2-methylbenzylmagnesium chloride.

- Addition of cycloheptanone: The Grignard reagent is then added to cycloheptanone under anhydrous conditions, resulting in the formation of Cycloheptyl (2-methylphenyl)methanol after hydrolysis.

Industrial Production Methods: While specific industrial production methods for Cycloheptyl (2-methylphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Types of Reactions:

Oxidation: Cycloheptyl (2-methylphenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form cycloheptyl (2-methylphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxyl group in Cycloheptyl (2-methylphenyl)methanol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) to form corresponding chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.

Major Products:

Oxidation: Cycloheptyl (2-methylphenyl)ketone or Cycloheptyl (2-methylphenyl)aldehyde.

Reduction: Cycloheptyl (2-methylphenyl)methane.

Substitution: Cycloheptyl (2-methylphenyl)chloride.

Scientific Research Applications

Cycloheptyl (2-methylphenyl)methanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl (2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Chromatographic and Spectroscopic Behavior

- Chromatography: The presence and position of substituents significantly impact HPLC separation. This suggests that bulkier substituents (e.g., cycloheptyl in the target compound) may enhance chromatographic resolvability .

- Circular Dichroism (CD): CD spectra of (2-methylphenyl)phenylmethanol (compound 35) and its di-methyl analog (compound 37) show mirror-image profiles despite similar shapes, leading to initial misassignment of absolute configuration (AC). This underscores the necessity of complementary techniques (e.g., X-ray crystallography) for AC determination in structurally nuanced alcohols .

Steric and Electronic Effects

- Cycloheptyl vs.

- Substituent Position : Ortho-methyl groups (e.g., in ’s compounds 35 and 37) influence both spectroscopic behavior and reactivity. A single ortho-methyl group may hinder esterification or crystallization, whereas additional substituents (e.g., 2,6-dimethyl) can alleviate these issues .

Biological Activity

Cycloheptyl (2-methylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a cycloheptyl group attached to a 2-methylphenyl moiety, along with a hydroxyl functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

The biological activity of Cycloheptyl (2-methylphenyl)methanol is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may engage in π-π interactions with other aromatic systems, influencing various biological pathways.

Biological Activity Overview

Research indicates that Cycloheptyl (2-methylphenyl)methanol may exhibit several biological activities, including:

Comparative Analysis with Similar Compounds

Cycloheptyl (2-methylphenyl)methanol can be compared with other structurally similar compounds to elucidate its unique properties:

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| Cyclohexyl (2-methylphenyl)methanol | Cyclohexyl group instead of cycloheptyl | Antimicrobial and antifungal |

| Cyclooctyl (2-methylphenyl)methanol | Cyclooctyl group | Potentially similar activity |

| Phenyl (2-methylphenyl)methanol | Lacks cycloalkyl group | Limited biological activity |

The presence of the cycloheptyl group in Cycloheptyl (2-methylphenyl)methanol imparts unique steric and electronic properties, which may lead to distinct reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial properties of various phenolic compounds indicated that derivatives similar to Cycloheptyl (2-methylphenyl)methanol showed significant inhibitory effects against certain bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell walls through interaction with membrane proteins.

- Enzyme Inhibition : Research on related compounds has demonstrated that secondary alcohols can inhibit enzyme activity by binding to active sites. This suggests that Cycloheptyl (2-methylphenyl)methanol may similarly inhibit key enzymes involved in metabolic pathways, warranting further investigation into its potential therapeutic applications .

- Drug Development Potential : The structural characteristics of Cycloheptyl (2-methylphenyl)methanol position it as a promising scaffold for drug development. Its ability to form hydrogen bonds and engage in π-π interactions could enhance the efficacy of drugs targeting specific receptors or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.